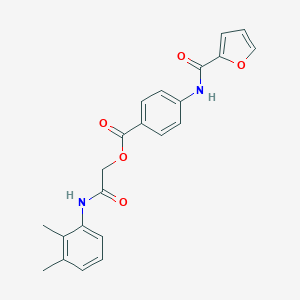
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate, also known as EAOQ, is a synthetic compound that belongs to the class of quinolinecarboxylates. EAOQ has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is not fully understood. However, it has been suggested that 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of topoisomerase II by binding to its active site. This prevents the enzyme from interacting with DNA, which in turn prevents DNA replication. 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to have anti-inflammatory properties. It has been suggested that 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. By inhibiting the activity of NF-κB, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate reduces inflammation and associated symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it ideal for long-term studies. However, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. One area of research is to further elucidate its mechanism of action. This will provide a better understanding of how 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of topoisomerase II and induces apoptosis. Another area of research is to investigate the potential applications of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be conducted to optimize the synthesis method of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate to improve its yield and purity.
Conclusion:
In conclusion, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its anticancer and anti-inflammatory properties make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other diseases.
Métodos De Síntesis
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can be synthesized by reacting 2-phenyl-4-quinolinecarboxylic acid with ethyl chloroformate in the presence of N,N-diisopropylethylamine. This reaction produces ethyl 2-phenyl-4-quinolinecarboxylate, which is then reacted with 2-chloro-N-ethylaniline in the presence of potassium carbonate to produce 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate. The synthesis method of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been studied for its potential applications in scientific research. One of the most promising applications of 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is in the field of cancer research. 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. By inhibiting the activity of topoisomerase II, 2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate prevents the replication of cancer cells, leading to their death.
Propiedades
Nombre del producto |
2-(2-Ethylanilino)-2-oxoethyl 2-phenyl-4-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C26H22N2O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[2-(2-ethylanilino)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H22N2O3/c1-2-18-10-6-8-14-22(18)28-25(29)17-31-26(30)21-16-24(19-11-4-3-5-12-19)27-23-15-9-7-13-20(21)23/h3-16H,2,17H2,1H3,(H,28,29) |
Clave InChI |
HIWJKNRHZKIENK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271056.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)

